molecular formula C3F3N3 B14439258 3,5,6-Trifluoro-1,2,4-triazine CAS No. 75995-67-4

3,5,6-Trifluoro-1,2,4-triazine

Cat. No.: B14439258
CAS No.: 75995-67-4
M. Wt: 135.05 g/mol
InChI Key: OSYSZYXZSHPLQR-UHFFFAOYSA-N
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Description

3,5,6-Trifluoro-1,2,4-triazine is a chemical compound with the molecular formula C3F3N3. It is a highly symmetrical molecule and is known for its unique chemical properties. This compound is part of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms. The presence of fluorine atoms in the structure enhances its reactivity and makes it a valuable compound in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5,6-Trifluoro-1,2,4-triazine can be synthesized by fluorinating trichloro-1,2,4-triazine. The fluorination process typically involves the use of potassium fluoride at high temperatures (around 450°C) in a flow system. This method yields a high percentage of the desired trifluorotriazine along with minor by-products .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The fluorination agents used in industrial production may vary, including antimony trifluoride chloride, potassium fluorosulfate, or sodium fluoride .

Chemical Reactions Analysis

Types of Reactions

3,5,6-Trifluoro-1,2,4-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3,5,6-trifluoro-1,2,4-triazine involves its high reactivity towards nucleophiles. The electron-withdrawing fluorine atoms make the triazine ring highly susceptible to nucleophilic attack, leading to the formation of various substituted products. This reactivity is exploited in both chemical synthesis and biological applications, where it can modify specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5,6-Trifluoro-1,2,4-triazine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct reactivity and properties compared to other fluorinated triazines. Its ability to undergo selective nucleophilic substitution and form stable products makes it valuable in various applications, from chemical synthesis to industrial processes .

Properties

CAS No.

75995-67-4

Molecular Formula

C3F3N3

Molecular Weight

135.05 g/mol

IUPAC Name

3,5,6-trifluoro-1,2,4-triazine

InChI

InChI=1S/C3F3N3/c4-1-2(5)8-9-3(6)7-1

InChI Key

OSYSZYXZSHPLQR-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=NC(=N1)F)F)F

Origin of Product

United States

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